molecular formula C12H8BrNS B152520 3-Bromo-10h-phenothiazine CAS No. 3939-23-9

3-Bromo-10h-phenothiazine

Cat. No. B152520
CAS RN: 3939-23-9
M. Wt: 278.17 g/mol
InChI Key: JEWIAYIESCUSKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-10H-phenothiazine derivatives has been explored through various methods. In one study, 3,7-dibromophenothiazine derivatives were synthesized with different substituents such as bromoalkyl, mercaptoalkyl, and alkylthioacetate groups at the N atom at position 10. The Suzuki coupling reaction was employed to further modify these derivatives using bromothiophene derivatives . Another approach involved the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides to produce 3-bromo-1-methyl phenothiazines. This method included the formylation of diphenyl sulfides and condensation reactions with σ-halonitrobenzene in ethanolic acetate solution . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives were synthesized using acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, employing both conventional and microwave-assisted conditions .

Molecular Structure Analysis

The structural investigations of the synthesized phenothiazine derivatives were conducted using various spectroscopic methods. These included NMR, FT-IR, UV–vis, and Mass-spectral studies, which helped in elucidating the molecular structure of the compounds. DFT calculations were also performed to support the findings, indicating a favorable enthalpy profile for the reactions in water solvent. The molecular mechanics and semi-empirical DFT calculations suggested an anancomeric chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-10H-phenothiazine derivatives was further explored by synthesizing electroactive hydrazones. This was achieved by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis, followed by condensation with N-methyl-N-phenylhydrazine and N,N-diphenylhydrazine. The resulting mono- and dihydrazones were found to act as effective hole transporting materials, indicating their potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenothiazine derivatives were thoroughly investigated. The thermal, optical, electrochemical, and photophysical properties were examined, revealing that the new compounds display daylight fluorescence with large Stokes shifts. This property is particularly significant for applications in optoelectronics and as fluorescent markers. The electroactive hydrazones derived from phenothiazine derivatives also demonstrated promising characteristics as hole transporting materials, which could be beneficial for the development of organic electronic devices .

Scientific Research Applications

Organic Electroactive Materials

3-Bromo-10H-phenothiazine derivatives have been synthesized and investigated as organic electroactive materials. These derivatives, particularly when functionalized as hydrazones, show promise as effective hole-transporting materials. Their thermal, optical, electrochemical, and photophysical properties have been extensively studied, indicating potential applications in organic electronics (Bieliauskas et al., 2012).

Photovoltaic Applications

Phenothiazine derivatives, including those derived from 3-Bromo-10H-phenothiazine, are significant in photovoltaic applications, specifically in dye-sensitized solar cells (DSSCs). Research has shown that these compounds, due to their structural diversity, can significantly impact the performance of DSSCs. The different geometries of phenothiazine dyes have been explored to understand their influence on photovoltaic performance (Buene et al., 2019).

Electronic Property Investigation

Studies involving the coupling of phenothiazine with other substrates, such as bromo anthracenes and perylene, have provided insights into the electronic properties of these combinations. Such research has revealed unique electronic communication in excited states and has implications for the development of advanced electronic materials (Franz et al., 2008).

Photocatalytic Hydrogen Production

Phenothiazine-based organic sensitizers derived from 3-Bromo-10H-phenothiazine have been synthesized and applied in photocatalytic hydrogen production. This research highlights the potential of these compounds in energy conversion, particularly in harnessing solar energy for hydrogen production (Tiwari et al., 2015).

Spectroscopic Investigations for Sensor Applications

The spectral variations of vinyl-substituted 10H-phenothiazine derivatives have been studied for potential sensor applications. These investigations focus on understanding the intramolecular charge transfer and electronic rearrangement, which are critical in developing advanced sensing technologies (Lin & Chang, 2009).

Synthesis and Characterization for Organic Dyes

Phenothiazine derivatives, synthesized from 3-Bromo-10H-phenothiazine, have been characterized and applied as organic dyes in dye-sensitized solar cells. These studies include characterizing molecular geometries and electronic properties, providing insights into their effectiveness as photosensitizers (TamilSelvan et al., 2020).

Electroluminescent Organic Semiconductors

Research has also focused on phenothiazine and carbazole substituted pyrene-based semiconductors for OLED devices. These materials, derived from 3-Bromo-10H-phenothiazine, demonstrate promising performance in organic light emitting diodes, showcasing the potential of these derivatives in electronic display technology (Salunke et al., 2016).

Future Directions

The study of 3-Bromo-10H-phenothiazine and other phenothiazine derivatives is ongoing, with research focusing on their potential applications in optoelectronics and catalytic applications . Their intriguing chemical and physical properties make them a promising area of study for future research .

properties

IUPAC Name

3-bromo-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIAYIESCUSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300599
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-10h-phenothiazine

CAS RN

3939-23-9
Record name 3939-23-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
CS Kraemer, TJ Zimmermann, M Sailer… - Synthesis, 2002 - thieme-connect.com
Phenothiazinylboronic acid derivatives 3, 7 and 9, useful building blocks for the construction of oligophenothiazines, are readily synthesized in good yield from brominated …
Number of citations: 28 www.thieme-connect.com
H hung lin, C chung chang - Dyes and Pigments, 2009 - Elsevier
Different 10H-phenothiazine derivatives modified at their 3- and 3,7-positions with conjugated electron-deficient pyridine or pyridinium groups using ethenyl linkers are described. …
Number of citations: 22 www.sciencedirect.com
CS Barkschat, TJJ Mueller - Studia Universitatis Babes …, 2016 - search.ebscohost.com
… Amazingly, while Suzuki coupling with N-substituted derivatives is wide spread and established the use of 3-bromo 10H-phenothiazine without N-substituent has remained unexplored. …
Number of citations: 4 search.ebscohost.com
A Bieliauskas, V Martynaitis, V Getautis, T Malinauskas… - Tetrahedron, 2012 - Elsevier
… To a stirred solution of 10-alkyl-3-bromo-10H-phenothiazine (1.0 mmol) 2 in dry DMF (4 mL) under argon atmosphere acrolein diethyl acetal (0.458 mL, 3.0 mmol), tetrabutylammonium …
Number of citations: 22 www.sciencedirect.com
L Mayer, R Kohlbecher… - Chemistry–A European …, 2020 - Wiley Online Library
… Under argon in a Schlenk tube with a magnetic stir bar 3-bromo-10H-phenothiazine (1) (138 mg, 0.500 mmol), phenylboronic acid (2 c) (61.0 mg, 0.500 mmol), Pd(dba) 2 (14 mg, 5.0 …
E Ghabraie, I Kemker, N Tonali, M Ismail… - … A European Journal, 2020 - Wiley Online Library
… In all cases the reaction started from 3-bromo-10H-phenothiazine 1. Compounds 2 and 5 were synthesized by nucleophilic substitution of bromide in 6-bromohexanenitrile or ethyl …
LN Kloeters, L May, B Tengen, L May, TJJ Mueller - Dyes and Pigments, 2022 - Elsevier
… 3-Bromo-10H-phenothiazine [47] was synthesized according to literature procedures. Commercial grade reagents were purchased from Sigma Aldrich, Alfa Aesar, Fluorochem and …
Number of citations: 3 www.sciencedirect.com
U Dominik, D Konstantin… - Beilstein Journal of Organic …, 2016 - search.proquest.com
… 3-Bromo-10-hexyl10H-phenothiazine (1a) was synthesized according to the literature by hexylation of 3-bromo-10H-phenothiazine [45]. The 7-bromo-substituted phenothiazines 1b …
Number of citations: 0 search.proquest.com
M Sailer, AW Franz, TJJ Müller - Chemistry–A European …, 2008 - Wiley Online Library
… Starting from 10H-phenothiazine and 3-bromo-10H-phenothiazine, a whole library of brominated and borylated oligophenothiazines can be created in a few straightforward synthetic …
D Urselmann, K Deilhof, B Mayer… - Beilstein Journal of …, 2016 - beilstein-journals.org
… 3-Bromo-10-hexyl-10H-phenothiazine (1a) was synthesized according to the literature by hexylation of 3-bromo-10H-phenothiazine [45]. The 7-bromo-substituted phenothiazines 1b …
Number of citations: 12 www.beilstein-journals.org

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